4-(1-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a complex organic compound classified within the pyrazolo[3,4-d]pyrimidine family. This compound is notable for its potential pharmacological applications, particularly as an inhibitor of Janus kinases, which are implicated in various inflammatory diseases and cancers. Its molecular formula is C20H24FN7O, with a molecular weight of approximately 397.458 g/mol.
The synthesis of 4-(1-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine typically involves several synthetic steps:
Industrial methods may optimize these steps to enhance yield and purity through controlled conditions.
The molecular structure of 4-(1-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine features:
CN1C2=C(C=N1)C(=NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)N5CCOCC5
.The compound can undergo various chemical reactions typical for pyrazolo[3,4-d]pyrimidines:
The mechanism of action for 4-(1-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine primarily involves its role as a Janus kinase inhibitor. By binding to the active sites of Janus kinases, it interferes with their ability to phosphorylate target proteins involved in inflammatory signaling pathways. This inhibition can lead to reduced inflammation and potentially inhibit tumor growth in certain cancers .
The primary applications of 4-(1-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine lie in medicinal chemistry:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1